molecular formula C16H22N4O8 B558111 BOC-ORN(DNP)-OH CAS No. 82518-61-4

BOC-ORN(DNP)-OH

Cat. No.: B558111
CAS No.: 82518-61-4
M. Wt: 398.37 g/mol
InChI Key: PXVAXTMGYWSFHF-LBPRGKRZSA-N
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Description

BOC-ORN(DNP)-OH, also known as N-α-tert-Butoxycarbonyl-L-ornithine-2,4-dinitrophenyl ester, is a compound used primarily in peptide synthesis. It is a derivative of ornithine, an amino acid that plays a crucial role in the urea cycle. The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group and a 2,4-dinitrophenyl (DNP) ester group, which are essential for its stability and reactivity in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BOC-ORN(DNP)-OH typically involves the protection of the amino group of ornithine with a BOC group, followed by the esterification of the carboxyl group with 2,4-dinitrophenylhydrazine. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

BOC-ORN(DNP)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

BOC-ORN(DNP)-OH has a wide range of applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Bioconjugation: Utilized in the modification of biomolecules for various biochemical assays.

    Drug Development: Employed in the synthesis of peptide-based drugs and prodrugs.

    Biological Studies: Used in the study of enzyme-substrate interactions and protein folding .

Mechanism of Action

The mechanism of action of BOC-ORN(DNP)-OH involves its role as a protected amino acid derivative in peptide synthesis. The BOC group protects the amino group of ornithine, preventing unwanted side reactions during peptide bond formation. The DNP ester group serves as a leaving group, facilitating the formation of peptide bonds under appropriate conditions. The compound interacts with various molecular targets, including enzymes and receptors, through its amino acid backbone and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BOC-ORN(DNP)-OH is unique due to its specific combination of protecting groups and its role in peptide synthesis. The BOC group provides stability under a wide range of conditions, while the DNP ester group offers a versatile leaving group for various chemical reactions. This combination makes it particularly useful in the synthesis of complex peptides and proteins.

Properties

IUPAC Name

(2S)-5-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O8/c1-16(2,3)28-15(23)18-12(14(21)22)5-4-8-17-11-7-6-10(19(24)25)9-13(11)20(26)27/h6-7,9,12,17H,4-5,8H2,1-3H3,(H,18,23)(H,21,22)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVAXTMGYWSFHF-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443594
Record name N~2~-(tert-Butoxycarbonyl)-N~5~-(2,4-dinitrophenyl)-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82518-61-4
Record name N~2~-(tert-Butoxycarbonyl)-N~5~-(2,4-dinitrophenyl)-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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